8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound features a chromene core with various functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Amidation: The carboxylic acid group at the 3-position is converted to the carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an amine, in this case, 1-(thiophen-2-yl)propan-2-amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group at the 2-position can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often requiring a catalyst or base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, chromene derivatives are studied for their potential therapeutic effects. This compound may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential interactions with biological targets, which could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy and thiophene groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar in structure to chromenes, coumarins also exhibit a wide range of biological activities.
Flavonoids: These compounds share a similar core structure and are known for their antioxidant properties.
Benzopyrans: Another class of compounds with a similar core, often studied for their pharmacological effects.
Uniqueness
What sets 8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide apart is the specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the thiophene ring, in particular, can lead to distinct interactions with biological targets compared to other chromene derivatives.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(1-thiophen-2-ylpropan-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11(9-13-6-4-8-24-13)19-17(20)14-10-12-5-3-7-15(22-2)16(12)23-18(14)21/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATRWZXGYGNDJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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